Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C14H14BrNO2S and a molecular weight of 340.24 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(2-methylbenzyl)thiazole with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents . The purification process may also be adapted to industrial-scale techniques such as recrystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The bromine atom and the ester group contribute to the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but lacks the 2-methylbenzyl group, resulting in different biological activity.
2-Aminothiazole Derivatives: These compounds have an amino group at the 2-position, which significantly alters their chemical reactivity and biological properties.
Thiazole-4-carboxylate Derivatives: These compounds have various substituents at the 4-position, affecting their pharmacological activities.
This compound is unique due to the presence of the 2-methylbenzyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes .
Properties
Molecular Formula |
C14H14BrNO2S |
---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO2S/c1-3-18-13(17)12-11(16-14(15)19-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
YZUZBRZAYDYYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2C |
Origin of Product |
United States |
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